molecular formula C12H15N3O2 B12464958 1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine

1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine

Cat. No.: B12464958
M. Wt: 233.27 g/mol
InChI Key: GMZPDTFOQPSUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine is an organic compound that features a nitrophenyl group and a piperidine ring connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine typically involves the reaction of 3-nitrobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and purification systems such as distillation or chromatography would be common.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methanimine linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted methanimine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group and piperidine ring may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-1-(piperidin-1-yl)methanimine: Similar structure with the nitro group in the para position.

    1-(3-Nitrophenyl)-1-(morpholin-1-yl)methanimine: Similar structure with a morpholine ring instead of a piperidine ring.

    1-(3-Nitrophenyl)-1-(pyrrolidin-1-yl)methanimine: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

1-(3-Nitrophenyl)-1-(piperidin-1-yl)methanimine is unique due to the specific positioning of the nitro group and the presence of the piperidine ring. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

(3-nitrophenyl)-piperidin-1-ylmethanimine

InChI

InChI=1S/C12H15N3O2/c13-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)15(16)17/h4-6,9,13H,1-3,7-8H2

InChI Key

GMZPDTFOQPSUNC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=N)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.